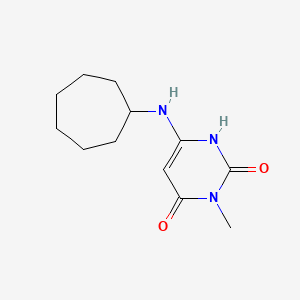

6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

The compound “6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . Pyrimidine derivatives have been found in a wide range of applications, from pharmaceuticals to materials science .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidine derivatives are often synthesized from 2-aminobenzoic acid derivatives . The process typically involves coupling the acid derivative with an appropriate acid chloride, followed by cyclization .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . This would provide information about the number and type of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo a variety of chemical reactions. For example, the 2-methyl group in substituted 4(3H)-quinazolinone (a type of pyrimidine derivative) is reactive and can condense with aldehydes to give corresponding 2-styryl derivatives .Applications De Recherche Scientifique

Pharmaceuticals: Antimicrobial Agents

Heterocyclic compounds like the one have been extensively studied for their antimicrobial properties. They serve as the backbone for many drugs that treat infectious diseases. The presence of the pyrimidine ring in this compound suggests it could be effective against bacterial and fungal infections, potentially leading to the development of new antibiotics or antifungals .

Cancer Research: Kinase Inhibition

The structural similarity of this compound to known kinase inhibitors implies its potential use in cancer therapy. Kinase enzymes play a crucial role in cell signaling and proliferation, and their overexpression is linked to various cancers. This compound could be synthesized and tested for its efficacy in inhibiting specific kinases, such as AURAK, which is associated with carcinogenesis .

Chemical Biology: Molecular Probes

In chemical biology, this compound could be utilized as a molecular probe to study biological processes. Its distinct structure allows for the possibility of attaching fluorescent tags or other markers, aiding in the visualization and understanding of cellular mechanisms.

Each of these applications represents a significant field of research where “6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione” could have a profound impact. Further synthesis and testing are required to explore these potentials fully. The compound’s versatility highlights the importance of heterocyclic compounds in scientific research and their vast potential in developing new therapies and research tools .

Mécanisme D'action

Target of Action

The primary targets of 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

This compound interacts with its targets by inhibiting their expression and activities . This results in a reduction of inflammation, as these mediators are key players in the inflammatory response .

Biochemical Pathways

The affected pathways are those involved in the inflammatory response. By inhibiting the expression and activities of key inflammatory mediators, 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione disrupts these pathways, leading to a reduction in inflammation .

Result of Action

The molecular and cellular effects of 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione’s action include a reduction in the levels of key inflammatory mediators . This leads to a decrease in inflammation, as these mediators are responsible for promoting the inflammatory response .

Propriétés

IUPAC Name |

6-(cycloheptylamino)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-15-11(16)8-10(14-12(15)17)13-9-6-4-2-3-5-7-9/h8-9,13H,2-7H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFUPCCRJOLWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)NC2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B1478224.png)

![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)

![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)